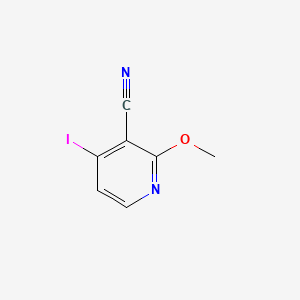
4-Iodo-2-methoxynicotinonitrile
説明
4-Iodo-2-methoxynicotinonitrile (4-IMN) is a nitrile compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. 4-IMN is a derivative of nicotinonitrile, a type of organic compound that can be used in the synthesis of various drugs and pharmaceuticals. 4-IMN has been the subject of numerous scientific studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been explored in detail. In addition, 4-IMN has been used in laboratory experiments to explore its potential for various applications.
科学的研究の応用
Anticancer Potential
The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, closely related to 4-Iodo-2-methoxynicotinonitrile, has been studied for its potential as an anticancer agent. Spectroscopic analysis, including proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy, alongside molecular docking studies, suggest its viability as a non-linear optical material and a candidate for anticancer drug development due to specific interactions within its structure (Eşme, 2021).
Material Science and Luminescence
Research into 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a compound with structural similarities, highlights its thermal stability and blue fluorescence emission, which can be leveraged in material science for creating novel luminescent materials (Suwunwong, Chantrapromma, & Fun, 2013).
Liquid Crystalline Materials
4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile is another derivative with potential applications in the creation of luminescent liquid crystalline materials, demonstrating broad nematic phase behavior and blue light emission properties, which could have applications in display technologies (Ahipa, Kumar, & Adhikari, 2013).
Dye-Sensitized Solar Cells
Ionic liquids containing nitrile functional groups have shown promise in improving the efficiency of dye-sensitized solar cells (DSCs), indicating that this compound and its analogs could play a role in the development of more efficient energy conversion materials (Mazille et al., 2006).
Organic Synthesis
The synthesis of pyridines substituted with five different elements, including studies on compounds closely related to this compound, showcases the potential for these materials in complex organic synthesis and the development of novel methodologies for chemical production (Kieseritzky & Lindström, 2010).
作用機序
Target of Action
The primary targets of 4-Iodo-2-methoxynicotinonitrile are currently unknown
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
特性
IUPAC Name |
4-iodo-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZKRGEPQKODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679756 | |
| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-73-4 | |
| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



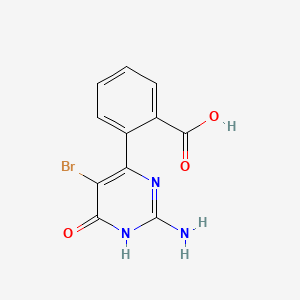
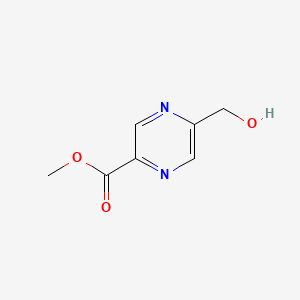


![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)
![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)
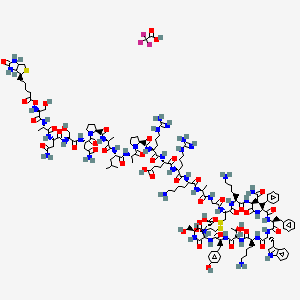

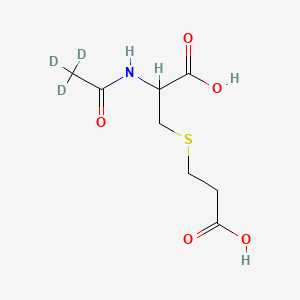
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)

